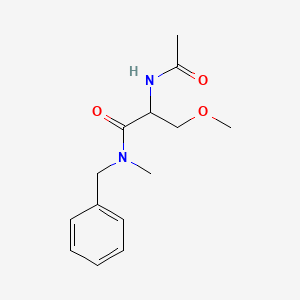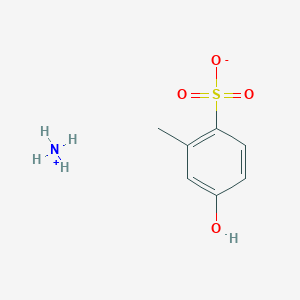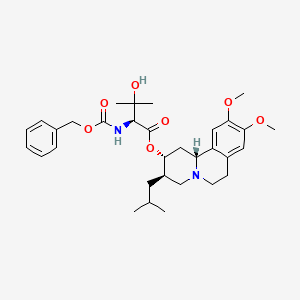
N-Benzyl Chloroformate 3'-Hydroxy Valbenazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl Chloroformate 3’-Hydroxy Valbenazine is a complex organic compound with the molecular formula C32H44N2O7 and a molecular weight of 568.71 g/mol. This compound is a derivative of valbenazine, which is known for its applications in the treatment of movement disorders such as tardive dyskinesia . The compound features a benzyl chloroformate group and a hydroxy valbenazine moiety, making it a unique and versatile chemical entity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl Chloroformate 3’-Hydroxy Valbenazine typically involves multiple steps, starting with the preparation of benzyl chloroformate. Benzyl chloroformate is synthesized by treating benzyl alcohol with phosgene under controlled conditions . The reaction is as follows:
[ \text{PhCH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{PhCH}_2\text{OC(O)Cl} + \text{HCl} ]
The resulting benzyl chloroformate is then reacted with valbenazine to form N-Benzyl Chloroformate 3’-Hydroxy Valbenazine. The reaction conditions typically involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N-Benzyl Chloroformate 3’-Hydroxy Valbenazine follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems ensures high yield and purity of the final product. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl Chloroformate 3’-Hydroxy Valbenazine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The benzyl chloroformate group can be reduced to a benzyl alcohol derivative.
Substitution: The chloroformate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a benzyl alcohol derivative.
Substitution: Formation of carbamate or ester derivatives.
Applications De Recherche Scientifique
N-Benzyl Chloroformate 3’-Hydroxy Valbenazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-Benzyl Chloroformate 3’-Hydroxy Valbenazine involves its interaction with molecular targets such as vesicular monoamine transporter 2 (VMAT2). By inhibiting VMAT2, the compound reduces the release of dopamine, which is beneficial in treating movement disorders like tardive dyskinesia . The compound is hydrolyzed to its active metabolite, which exerts the therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Valbenazine: The parent compound, used in the treatment of tardive dyskinesia.
Tetrabenazine: Another VMAT2 inhibitor used for similar therapeutic purposes.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Uniqueness
N-Benzyl Chloroformate 3’-Hydroxy Valbenazine stands out due to its unique combination of a benzyl chloroformate group and a hydroxy valbenazine moiety
Propriétés
Formule moléculaire |
C32H44N2O7 |
|---|---|
Poids moléculaire |
568.7 g/mol |
Nom IUPAC |
[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-3-hydroxy-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C32H44N2O7/c1-20(2)14-23-18-34-13-12-22-15-27(38-5)28(39-6)16-24(22)25(34)17-26(23)41-30(35)29(32(3,4)37)33-31(36)40-19-21-10-8-7-9-11-21/h7-11,15-16,20,23,25-26,29,37H,12-14,17-19H2,1-6H3,(H,33,36)/t23-,25-,26-,29-/m1/s1 |
Clé InChI |
OUROPTOJDIMGQB-CTDWIVFPSA-N |
SMILES isomérique |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)(C)O)NC(=O)OCC4=CC=CC=C4)OC)OC |
SMILES canonique |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)(C)O)NC(=O)OCC4=CC=CC=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl {1-[(4-iodophenyl)amino]-1-oxopropan-2-yl}carbamate](/img/structure/B13856983.png)
![trans-(+/-)-6-Allyl-6-azabicyclo[3.1.0]hexan-2-ol](/img/structure/B13856991.png)
![6-(4-methoxyphenyl)-5-phenyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B13856998.png)
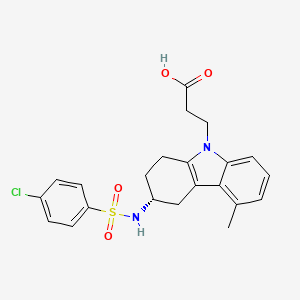
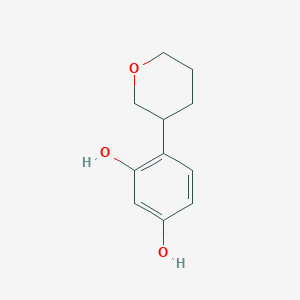
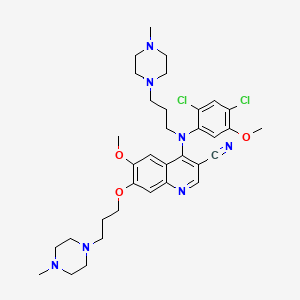
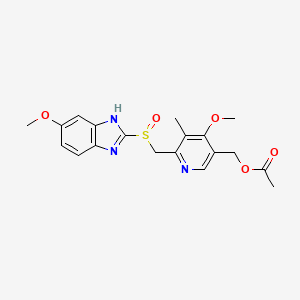
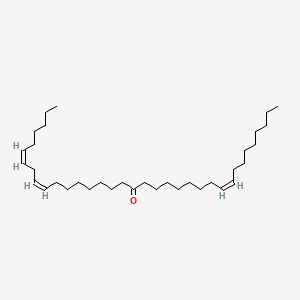
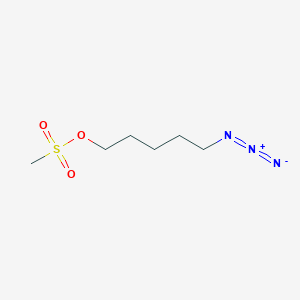
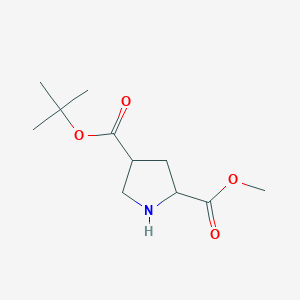
![Ethyl 2-[5-methyl-1-(4-nitrophenyl)pyrazole-4-carbonyl]butanoate](/img/structure/B13857061.png)
